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For Researchers, Scientists, and Drug Development Professionals

Foreword
This technical guide provides a comprehensive overview of the physical and chemical

properties of methyl 4-chloro-1H-indole-6-carboxylate, a heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist,

the following sections are designed to offer not just a compilation of data, but a deeper

understanding of the causality behind the compound's behavior, grounded in established

chemical principles and supported by authoritative references. This document is intended to be

a valuable resource for researchers engaged in the synthesis, characterization, and application

of indole derivatives in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical
Properties
Methyl 4-chloro-1H-indole-6-carboxylate possesses a bicyclic structure composed of a

benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl
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carboxylate group at the 6-position. This substitution pattern imparts a unique electronic and

steric profile that governs its physical and chemical behavior.

Structural and Physicochemical Data
While experimental data for some physical properties of methyl 4-chloro-1H-indole-6-
carboxylate are not readily available in the public domain, we can infer and calculate key

parameters based on its structure and data from closely related compounds.

Property Value Source/Method

Molecular Formula C₁₀H₈ClNO₂ --INVALID-LINK--[1]

Molecular Weight 209.63 g/mol --INVALID-LINK--[1]

CAS Number 885522-78-1 --INVALID-LINK--[1]

Appearance
Off-white to pale yellow solid

(Predicted)

Inferred from similar indole

carboxylates.

Melting Point Not experimentally determined.

Boiling Point Not experimentally determined.

Solubility

Predicted to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and methanol.

Sparingly soluble in non-polar

solvents like hexane.

Inferred from general solubility

of indole derivatives. --

INVALID-LINK--

XLogP3 2.5 --INVALID-LINK--[1]

Hydrogen Bond Donor Count 1 --INVALID-LINK--[1]

Hydrogen Bond Acceptor

Count
2 --INVALID-LINK--[1]

Rotatable Bond Count 1 --INVALID-LINK--[1]

Spectroscopic Characterization (Predicted)
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Detailed experimental spectra for methyl 4-chloro-1H-indole-6-carboxylate are not widely

published. However, based on the analysis of structurally similar compounds, the following

spectroscopic characteristics can be predicted.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the

indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 4-position

will influence the chemical shifts of the adjacent protons.

N-H Proton: A broad singlet is expected in the downfield region, typically around δ 8.0-9.0

ppm.

Aromatic Protons: The protons on the indole ring will appear as multiplets or distinct

singlets/doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position and the

7-position will likely be singlets or narrow doublets.

Methyl Protons: A sharp singlet for the methyl ester group (-OCH₃) is anticipated around δ

3.9 ppm.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region,

around δ 165-170 ppm.

Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ

100-140 ppm). The carbon bearing the chlorine atom (C4) will be shifted downfield.

Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region,

typically around δ 52 ppm.

1.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺)

at m/z 209, corresponding to the molecular weight of the compound. The isotopic pattern of the
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molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an

(M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹

corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ due to the stretching

vibration of the ester carbonyl group.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹,

corresponding to the C-Cl stretching vibration.

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and

1450-1600 cm⁻¹, respectively.

Chemical Properties and Reactivity
The chemical reactivity of methyl 4-chloro-1H-indole-6-carboxylate is dictated by the

interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro and carboxylate

substituents, and the acidic N-H proton.

Reactivity of the Indole Nucleus
The indole ring is generally susceptible to electrophilic attack, with the 3-position being the

most nucleophilic.[2] However, the presence of the electron-withdrawing chlorine atom at the 4-

position and the methyl carboxylate at the 6-position deactivates the benzene ring towards

electrophilic substitution. The pyrrole ring, particularly the 2 and 3-positions, remains the

primary site for electrophilic reactions.
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Electrophilic Aromatic Substitution on the Indole Ring

Methyl 4-chloro-1H-indole-6-carboxylate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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